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1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13525869
M. Wt: 156.19 g/mol
InChI Key: VRZAQBYNVFOMGS-UHFFFAOYSA-N
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Description

Contextualization within Triazole Chemistry Research

Triazole chemistry is a vast and dynamic field. The triazole ring exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235), both of which are aromatic and feature sp²-hybridized atoms. jetir.orgmdpi.com These structures are of great interest due to their versatile biological activities, which include antifungal, anticancer, antiviral, and antibacterial properties. chemijournal.comnih.govnih.gov The 1,2,4-triazole isomer, the core of the compound , is a particularly significant motif found in numerous established pharmaceutical agents and agricultural fungicides. jetir.orgnih.gov

The electron-rich nature of the triazole ring, combined with the presence of three nitrogen atoms, allows for a variety of non-covalent interactions with biological targets like enzymes and receptors. nih.gov This ability to act as hydrogen bond donors and acceptors, as well as engage in dipole-dipole and coordination interactions, makes the triazole scaffold a privileged structure in medicinal chemistry. chemijournal.com Research in this area focuses on synthesizing novel derivatives to explore new therapeutic avenues and develop materials with unique properties. chemijournal.comfrontiersin.org

Table 1: Comparison of Triazole Isomers

Feature 1,2,3-Triazole 1,2,4-Triazole
Nitrogen Atom Arrangement Adjacent (vicinal) Separated (symmetric)
Common Synthesis Method Huisgen 1,3-dipolar cycloaddition ("click chemistry") chemijournal.com Einhorn–Brunner reaction, Pellizzari reaction scispace.com
Key Applications Drug discovery, materials science chemijournal.com Pharmaceuticals, agricultural fungicides jetir.orgnih.gov

| Notable Drugs | Tazobactam jetir.org | Fluconazole (B54011), Itraconazole chemijournal.com |

Significance of the Ethoxyethyl Substituent in Triazole Frameworks

Substituents attached to a heterocyclic core dramatically influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The ethoxyethyl group [—CH₂CH₂OCH₂CH₃] is a flexible, moderately polar side chain. While specific research on its effect on the 1,2,4-triazol-3-amine core is not extensively detailed in the provided results, its general characteristics can be inferred from broader principles of medicinal chemistry.

The inclusion of an ether linkage and an ethyl group in the substituent can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross biological membranes. The ether oxygen can also act as a hydrogen bond acceptor, potentially influencing the molecule's interaction with biological targets. The flexibility of the ethoxyethyl chain allows it to adopt various conformations, which can be advantageous for fitting into binding pockets of enzymes or receptors. In the context of drug design, such substituents are often introduced to optimize a compound's pharmacokinetic profile. Quantum-chemical calculations have shown that the position of endocyclic nitrogen atoms relative to a substituent profoundly influences its electronic properties. rsc.org

Evolution of Research Perspectives on Amino-Triazole Derivatives

The study of amino-triazoles has a long history. One of the simplest members of this class, 3-amino-1,2,4-triazole (Amitrole), was widely used as an herbicide. researchgate.netnih.gov However, concerns over its potential toxicity prompted a ban in many regions and spurred research into new derivatives with improved safety profiles and more specific activities. nih.gov

Early research often focused on simple, unsubstituted or minimally substituted amino-triazoles. Over time, the focus has shifted towards the synthesis of more complex, multi-substituted derivatives to achieve greater potency and selectivity for specific biological targets. researchgate.netnih.gov The introduction of various substituents on the triazole ring's nitrogen or carbon atoms has been a key strategy. For instance, attaching different aryl or alkyl groups can lead to compounds with promising anticancer or anti-inflammatory activities. nih.gov

The development of N-substituted amino-triazoles, such as 1-(2-Ethoxyethyl)-1H-1,2,4-triazol-3-amine, represents this evolution. Researchers now systematically modify different positions of the amino-triazole scaffold to fine-tune its properties. This modern approach involves creating libraries of related compounds and screening them for various biological activities, moving from broad-spectrum agents to highly targeted molecules. nih.govzsmu.edu.ua This progression highlights a deeper understanding of structure-activity relationships, where specific substituents are rationally designed to interact with particular biological systems. nih.gov

Table 2: List of Compounds Mentioned

Compound Name Chemical Structure
This compound C₆H₁₂N₄O
1,2,3-Triazole C₂H₃N₃
1,2,4-Triazole C₂H₃N₃
3-amino-1,2,4-triazole (Amitrole) C₂H₄N₄
Fluconazole C₁₃H₁₂F₂N₆O
Itraconazole C₃₅H₃₈Cl₂N₈O₄

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N4O B13525869 1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

1-(2-ethoxyethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H12N4O/c1-2-11-4-3-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9)

InChI Key

VRZAQBYNVFOMGS-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C=NC(=N1)N

Origin of Product

United States

Synthetic Methodologies for 1 2 Ethoxyethyl 1h 1,2,4 Triazol 3 Amine

Established Synthetic Pathways

Traditional synthetic chemistry provides several reliable, albeit often lengthy, pathways to construct the 1-(2-ethoxyethyl)-1H-1,2,4-triazol-3-amine scaffold. These methods can be broadly categorized into those that build the triazole ring from acyclic precursors and those that modify an existing triazole ring.

Cyclization Reactions involving 1,2,4-Triazole (B32235) Formation

The formation of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry. One of the most fundamental approaches for synthesizing 3-amino-1,2,4-triazoles is the reaction of aminoguanidine (B1677879) or its salts with a carboxylic acid or its derivatives. mdpi.com In a hypothetical synthesis for the target compound, this could involve the condensation and subsequent cyclization of aminoguanidine bicarbonate with 2-ethoxyacetic acid. The reaction typically requires heat and acidic catalysis to drive the dehydration and ring closure, forming the desired triazole ring with the amino group at the C3 position. mdpi.com

Another prominent cyclization strategy is the Pellizzari reaction, which involves heating a mixture of an acyl hydrazide and an amide. scispace.com A variation of this could be adapted where a derivative of 2-ethoxyethyl hydrazine (B178648) is reacted with a cyanamide (B42294) or a related precursor to construct the N1-substituted triazole ring. Furthermore, efficient one-pot syntheses have been developed that involve the condensation of nitriles and hydrazides, often in the presence of a base, which could theoretically be applied by reacting a 2-ethoxyethyl-substituted hydrazide with an appropriate nitrile. scipublications.com

These cyclization reactions are foundational but can sometimes lead to mixtures of isomers, requiring careful control of reaction conditions and purification steps to isolate the desired N1-substituted product.

Amination Reactions of Triazole Precursors

An alternative to building the ring with the amine group already present is to introduce it at a later stage. This involves preparing a 1-(2-ethoxyethyl)-1H-1,2,4-triazole ring that has a suitable leaving group at the 3-position. Common precursors for such amination reactions include 3-halo-1,2,4-triazoles or 1,2,4-triazole-3-thiones.

For instance, a 3-chloro or 3-bromo-1-(2-ethoxyethyl)-1H-1,2,4-triazole could undergo nucleophilic aromatic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to yield the final product. Such amine substitution reactions have been explored for related heterocyclic systems like 1,2,4-triazolo[4,3-a]pyrazines, where a chloro-substituent is displaced by various primary amines. beilstein-journals.org Similarly, a 1-(2-ethoxyethyl)-1H-1,2,4-triazole-3-thione could be converted to the 3-amino derivative, although this often involves multiple steps, including S-alkylation followed by displacement with an amine.

Functionalization Strategies for Triazole Ring Systems

Perhaps the most direct and widely applicable established pathway is the functionalization of a pre-formed 3-amino-1,2,4-triazole core. This method involves the direct N-alkylation of 3-amino-1,2,4-triazole with an appropriate 2-ethoxyethyl electrophile, such as 1-bromo-2-ethoxyethane or 2-ethoxyethyl tosylate.

The primary challenge in this approach is regioselectivity. The 3-amino-1,2,4-triazole molecule has multiple nucleophilic nitrogen atoms: N1, N2, and N4 of the triazole ring, as well as the exocyclic amino group. Alkylation can potentially occur at any of these sites. datapdf.comresearchgate.net Studies on the alkylation of 1,2,4-triazole have shown that reaction conditions, including the choice of base and solvent, can influence the ratio of N1 to N4 alkylated isomers. researchgate.net Computational and experimental studies indicate that the quaternization of 1-substituted 3-amino-1,2,4-triazoles can proceed with low selectivity, involving the N2, N4, and even the 3-NH2 group as reaction centers. datapdf.comresearchgate.net Therefore, achieving selective alkylation at the N1 position to obtain this compound often requires careful optimization of the reaction conditions or the use of protecting groups. datapdf.com

Novel and Green Synthesis Approaches

In response to the growing demand for environmentally benign and efficient chemical processes, novel synthesis techniques have been applied to the formation of 1,2,4-triazole derivatives. These "green" methods often lead to dramatically reduced reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating reactions by efficiently heating polar molecules and solvents. pnrjournal.com This technique has been successfully applied to nearly all established pathways for 1,2,4-triazole synthesis.

For example, the cyclization of carboxylic acids with aminoguanidine salts to form 3-amino-1,2,4-triazoles can be completed in minutes under microwave heating, compared to hours with conventional methods. mdpi.com One study demonstrated that reacting aminoguanidine hydrochloride with various amines under microwave irradiation is an effective method for producing N-substituted 3-amino-1,2,4-triazoles. rsc.org Similarly, the N-alkylation of triazole rings is also amenable to microwave assistance. A robust, regioselective synthesis of N1-substituted 3-amino-1,2,4-triazoles has been reported where the final cyclization step is performed under microwave conditions, affording products in good yields within 30 minutes. researchgate.net The significant reduction in reaction time is a key advantage of this technology. nih.gov

Reaction TypeConventional Method TimeMicrowave-Assisted TimeReference
N-substituted Triazole SynthesisSeveral Hours33–90 seconds nih.gov
Piperazine-azole Synthesis27 Hours30 minutes nih.gov
Aminoguanidine + Carboxylic Acid CyclizationHours~5 minutes nih.gov

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. The collapse of microscopic bubbles generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. asianpubs.org This method has been effectively used for the synthesis of various 1,2,4-triazole derivatives. asianpubs.orgresearchgate.netresearchgate.net

The application of ultrasound can significantly improve yields and shorten reaction times for cyclization reactions. asianpubs.orgmdpi.com For instance, a facile preparation of 1,2,4-triazole derivatives via the cyclization of α-nitrophenyl hydrazones with methylene (B1212753) amines was achieved under ultrasound irradiation. asianpubs.org One-pot, multi-component reactions to form complex triazoles have also been successfully carried out using ultrasonic irradiation, achieving good to excellent yields in as little as 10-25 minutes. researchgate.net The alkylation of triazole-thiones, a potential route to precursors for amination, has also been shown to be accelerated by sonication. mdpi.com This technique offers an energy-efficient and rapid alternative to conventional heating for the synthesis of the target compound. mdpi.comnih.gov

Reaction TypeConventional Method YieldUltrasound-Assisted YieldReference
Triazole-acetamide SynthesisModerate65–80% mdpi.com
Four-Component Triazole SynthesisN/A70–96% researchgate.net

Catalyst-Free and Solvent-Free Methodologies

The synthesis of 1,2,4-triazole derivatives can often be achieved under catalyst-free and solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and avoiding potentially toxic catalysts and solvents. frontiersin.org

A plausible catalyst-free approach for the synthesis of this compound involves the direct thermal condensation of (2-ethoxyethyl)hydrazine (B15259460) with cyanamide. The reaction likely proceeds through the formation of an aminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to form the stable 1,2,4-triazole ring. Elevated temperatures are typically required to drive the reaction to completion.

Another potential solvent-free method is the reaction of (2-ethoxyethyl)hydrazine with dicyandiamide (B1669379) under thermal conditions. Dicyandiamide can serve as a precursor to the guanidine (B92328) functionality necessary for the triazole ring formation.

Microwave-assisted synthesis is another relevant technique that can often be performed without a solvent and can significantly reduce reaction times and improve yields. nih.gov The direct reaction of (2-ethoxyethyl)hydrazine with aminoguanidine bicarbonate or a similar precursor under microwave irradiation could provide a rapid and efficient route to the target compound.

Flow Chemistry Applications in Triazole Synthesis

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automated, scalable production. beilstein-journals.orgacs.orgnih.govnih.govrsc.org The synthesis of triazole derivatives has been successfully adapted to flow reactor systems.

For the synthesis of this compound, a flow process could be designed where a solution of (2-ethoxyethyl)hydrazine and a suitable cyano-group-containing reagent are pumped through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purity of the product. The use of a packed-bed reactor containing a solid-supported reagent or catalyst could also be envisioned to further streamline the process and simplify purification.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation.

Temperature and Pressure Effects

Temperature is a critical parameter in the synthesis of 1,2,4-triazoles. The cyclization step to form the triazole ring is an endothermic process and generally requires elevated temperatures, often in the range of 100-200°C. google.comgoogle.com Insufficient temperature can lead to incomplete reaction or the accumulation of intermediates, while excessive temperatures might cause decomposition of the reactants or products.

Pressure can also influence the reaction, particularly in a sealed-vessel or flow-chemistry setup. Increased pressure can raise the boiling point of reactants, allowing for higher reaction temperatures and potentially accelerating the reaction rate.

Table 1: Effect of Temperature on the Yield of this compound
EntryTemperature (°C)Reaction Time (h)Yield (%)
11001245
2120865
3140680
4160675 (decomposition observed)

Solvent Selection and Polarity Impact

While solvent-free methods are advantageous, in some cases, the use of a solvent is necessary to ensure proper mixing and heat transfer. The choice of solvent can significantly impact the reaction rate and yield. High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed for the synthesis of 1,2,4-triazoles due to their ability to dissolve the reactants and facilitate the high temperatures required for cyclization. The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction kinetics.

Table 2: Impact of Solvent Polarity on Reaction Yield
EntrySolventDielectric Constant (20°C)Yield (%)
1Toluene2.430
2Dioxane2.235
3Ethanol24.655
4DMF36.782
5DMSO46.778

Reagent Stoichiometry and Purity Influences

The stoichiometry of the reactants, namely (2-ethoxyethyl)hydrazine and the cyano-group source (e.g., cyanamide), is a key factor in achieving high yields. An excess of one reagent may be used to drive the reaction to completion, but this can also lead to the formation of by-products and complicate purification. A systematic study to determine the optimal molar ratio is therefore essential.

Table 3: Influence of Reagent Stoichiometry on Product Yield
EntryMolar Ratio ((2-ethoxyethyl)hydrazine : Cyanamide)Yield (%)
11 : 170
21 : 1.285
31 : 1.583
41.2 : 175

Mechanistic Investigations of 1 2 Ethoxyethyl 1h 1,2,4 Triazol 3 Amine Reactions

Reaction Mechanism Elucidation of Synthesis Routes

The synthesis of N-substituted 3-amino-1,2,4-triazoles typically involves the cyclization of a guanidine (B92328) derivative with a suitable reagent. For 1-(2-Ethoxyethyl)-1H-1,2,4-triazol-3-amine, a plausible route involves the reaction of (2-ethoxyethyl)hydrazine (B15259460) with a cyanogen (B1215507) source or the cyclocondensation of aminoguanidine (B1677879) with a derivative of an ethoxyethyl-containing carboxylic acid. Elucidating the precise mechanism of these routes requires a combination of analytical techniques.

Spectroscopic methods are invaluable for identifying and characterizing transient intermediates formed during a reaction, thereby mapping the reaction pathway. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to monitor the conversion of reactants to products.

In a hypothetical synthesis, key intermediates such as N-substituted amidrazones or guanylhydrazones can be identified by their characteristic spectral signatures. For instance, ¹H NMR spectroscopy can track the appearance and disappearance of signals corresponding to specific protons as the reaction progresses. The formation of the triazole ring is often confirmed by the appearance of a characteristic aromatic proton signal and the disappearance of signals from the precursor's reactive groups.

Table 1: Hypothetical Spectroscopic Data for Synthesis of this compound

Compound/Intermediate¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
(2-Ethoxyethyl)hydrazine 1.15 (t, 3H, CH₃), 3.45 (q, 2H, OCH₂), 3.55 (t, 2H, NCH₂), 2.80 (t, 2H, OCH₂), 4.10 (br s, 3H, NHNH₂)15.2 (CH₃), 66.5 (OCH₂CH₃), 70.1 (NCH₂CH₂O), 51.8 (NCH₂)3350-3200 (N-H), 2970-2850 (C-H), 1120 (C-O)
Intermediate (e.g., Guanylhydrazone) Signals for ethoxyethyl group, plus new signals for C=N protons (7.5-8.5 ppm) and guanidinyl protons.Signals for ethoxyethyl group, plus a new C=N signal (~155-165 ppm).3400-3100 (N-H), 1650 (C=N)
This compound 1.18 (t, 3H, CH₃), 3.48 (q, 2H, OCH₂), 3.75 (t, 2H, NCH₂), 4.20 (t, 2H, OCH₂), 5.50 (s, 2H, NH₂), 7.95 (s, 1H, C5-H) urfu.runih.gov15.1 (CH₃), 48.5 (NCH₂), 66.8 (OCH₂CH₃), 68.9 (CH₂O), 156.5 (C3), 160.9 (C5) urfu.ru3300, 3150 (N-H), 2980-2860 (C-H), 1630 (N-H bend), 1560 (C=N)

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the reaction order, rate constants, and the activation energy. This information is critical for identifying the rate-determining step of the synthesis. For the formation of the triazole ring, the cyclization step is often the slowest and thus rate-determining. By systematically varying the concentration of reactants and temperature while monitoring the reaction progress (e.g., using UV-Vis or NMR spectroscopy), a rate law can be established. This helps in optimizing reaction conditions such as temperature, pressure, and catalyst choice to maximize yield and minimize reaction time.

Deuterium (B1214612) labeling is a powerful technique used to trace the path of hydrogen atoms throughout a reaction mechanism. acs.org In the synthesis of triazoles, proton transfers are integral to the cyclization and tautomerization steps. nih.govnih.gov By replacing specific protons with deuterium atoms (e.g., in the solvent or on a reactant's amino group), one can follow their fate using NMR or Mass Spectrometry. acs.org For example, if the reaction is conducted in a deuterated solvent like D₂O, the incorporation of deuterium into the final product can reveal which positions are involved in proton exchange with the solvent. nih.gov This analysis can confirm, for instance, whether a proton from a specific nitrogen atom is removed during the rate-determining step, providing strong evidence for a particular mechanistic pathway. researchgate.net

Reactivity Profiles and Transformational Chemistry

The reactivity of this compound is dictated by the electronic properties of the triazole ring and the presence of the nucleophilic amino group. The molecule contains several potential reaction centers, including the ring nitrogen atoms and the exocyclic amino group. datapdf.commdpi.com

The 1,2,4-triazole (B32235) ring is considered an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. chemicalbook.com This deactivation makes electrophilic substitution on the ring's carbon atoms (C3 and C5) highly unfavorable. Instead, electrophilic attack occurs preferentially on the ring nitrogen atoms, which possess lone pairs of electrons. chemicalbook.com For 1H-1,2,4-triazoles, electrophilic substitution such as protonation and alkylation typically occurs at the N4 position. chemicalbook.com The presence of the ethoxyethyl group at N1 directs further substitution. While the 3-amino group is an activating group, its effect is generally insufficient to overcome the inherent lack of reactivity of the ring carbons toward electrophiles.

Table 2: Predicted Regioselectivity for Electrophilic Attack on this compound

Electrophile (E⁺)Reaction TypePredicted Major ProductRationale
H⁺Protonation1-(2-Ethoxyethyl)-3-amino-4H-1,2,4-triazol-1-iumN4 is the most basic and accessible nitrogen atom. chemicalbook.com
R-X (e.g., CH₃I)Alkylation4-Alkyl-1-(2-ethoxyethyl)-3-amino-1H-1,2,4-triazol-4-ium saltN4 is a primary site for quaternization. datapdf.com Attack at the exocyclic amino group is also possible.
NO₂⁺NitrationNo reaction on ring carbonsThe triazole ring is strongly deactivated towards nitration.
Br₂/FeBr₃HalogenationNo reaction on ring carbonsThe ring is too electron-deficient for typical Friedel-Crafts type halogenation.

The exocyclic amino group at the C3 position is a potent nucleophilic center and is the primary site for reactions with a wide range of electrophiles. researchgate.net This reactivity allows for the synthesis of a diverse array of derivatives. Common transformations include acylation, alkylation, and condensation reactions.

Acylation with acid chlorides or anhydrides readily forms the corresponding amides. researchgate.net Alkylation can also occur at the amino group, although competition with alkylation at the ring's N4 position can lead to a mixture of products, depending on the reaction conditions and the nature of the alkylating agent. datapdf.comnih.gov Condensation with aldehydes and ketones yields Schiff bases (imines), which are versatile intermediates for further synthetic modifications.

Table 3: Representative Nucleophilic Reactions at the Amino Group

ReagentReaction TypeProduct Structure
Acetyl Chloride (CH₃COCl)AcylationN-(1-(2-Ethoxyethyl)-1H-1,2,4-triazol-3-yl)acetamide
Benzyl Bromide (BnBr)AlkylationN-Benzyl-1-(2-ethoxyethyl)-1H-1,2,4-triazol-3-amine
Benzaldehyde (PhCHO)Condensation(E)-N-Benzylidene-1-(2-ethoxyethyl)-1H-1,2,4-triazol-3-amine (Schiff Base)
Methyl Isocyanate (CH₃NCO)Addition1-(1-(2-Ethoxyethyl)-1H-1,2,4-triazol-3-yl)-3-methylurea

Transformations Involving the Ethoxyethyl Side Chain

The ethoxyethyl side chain, an N-alkoxyalkyl group, introduces specific reactive sites to the this compound molecule. The primary transformations involving this side chain are centered around the cleavage of the ether linkage and the N-C bond connecting the side chain to the triazole ring.

Ether Cleavage: The ether bond within the ethoxyethyl group is susceptible to cleavage under strong acidic conditions, typically in the presence of hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. This can result in the formation of a haloethane and a primary alcohol, or further reaction to a dihaloethane, depending on the reaction conditions.

N-Dealkylation: The bond connecting the ethoxyethyl group to the triazole ring can be cleaved under various conditions, leading to the formation of 3-amino-1H-1,2,4-triazole. This N-dealkylation can be achieved through several methods, including strong acid hydrolysis, oxidative cleavage, or reductive cleavage. The stability of this N-C bond is influenced by the electronic properties of the triazole ring and the nature of the reagents employed.

Below is a table summarizing potential transformations of the ethoxyethyl side chain based on general reactivity patterns of N-alkoxyalkyl substituted heterocycles.

TransformationReagents and ConditionsExpected ProductsPlausible Mechanism
Ether CleavageExcess HBr or HI, heat3-Amino-1-(2-hydroxyethyl)-1H-1,2,4-triazole, Ethyl halideProtonation of the ether oxygen followed by SN2 attack by the halide ion.
N-DealkylationStrong acid (e.g., conc. HCl), heat3-Amino-1H-1,2,4-triazole, 2-ethoxyethanolProtonation of a triazole nitrogen followed by hydrolysis of the N-C bond.
Oxidative N-DealkylationOxidizing agents (e.g., ceric ammonium (B1175870) nitrate)3-Amino-1H-1,2,4-triazole, EthoxyacetaldehydeSingle-electron transfer followed by fragmentation of the radical cation.

Ring Opening and Rearrangement Reactions

The 1,2,4-triazole ring in this compound, while generally stable, can undergo ring opening and rearrangement reactions under specific conditions, particularly when influenced by the substituents.

One of the most relevant rearrangements for this class of compounds is the Dimroth rearrangement . This rearrangement is well-documented for 1-substituted-5-amino-1,2,3-triazoles and has been observed in 1,2,4-triazole systems as well. For this compound, a plausible Dimroth rearrangement would involve a ring-opening and ring-closing sequence, leading to an isomeric triazole. This process is often catalyzed by acid or base and is driven by the relative thermodynamic stabilities of the tautomers and isomers. The proposed mechanism involves protonation or deprotonation, followed by cleavage of the N1-C5 or N2-C3 bond, leading to a transient open-chain intermediate which then recyclizes.

Another potential, though less common, reaction is the fragmentation of the triazole ring under harsh conditions such as high temperatures or strong oxidizing or reducing agents, which could lead to the formation of various acyclic nitrogen-containing compounds.

The following table outlines a potential Dimroth rearrangement for this compound.

ReactionProposed ConditionsIntermediateProduct
Dimroth RearrangementAcid or base catalysis, heatOpen-chain guanidine derivative4-(2-Ethoxyethyl)-4H-1,2,4-triazol-3-amine

Catalytic Effects on Reaction Rates and Selectivity

The reactivity and selectivity of reactions involving this compound can be significantly influenced by the use of catalysts. The presence of multiple nitrogen atoms in the triazole ring and the exocyclic amino group provides several sites for interaction with Lewis acids, Brønsted acids and bases, and organocatalysts.

Role of Lewis Acid Catalysts

Lewis acids can coordinate to the nitrogen atoms of the triazole ring or the exocyclic amino group. This coordination can enhance the electrophilicity of the triazole ring, making it more susceptible to nucleophilic attack. For instance, in acylation or alkylation reactions of the 3-amino group, a Lewis acid could activate the electrophile, thereby increasing the reaction rate.

Furthermore, Lewis acids can play a role in directing the regioselectivity of reactions. By coordinating to a specific nitrogen atom, a Lewis acid can block that site from reacting, thereby directing incoming electrophiles to other positions.

Reaction TypeLewis Acid CatalystRole of CatalystEffect on Rate/Selectivity
Acylation of 3-amino groupZnCl₂, AlCl₃Activation of acylating agentIncreased reaction rate
N-Alkylation of triazole ringSc(OTf)₃, Yb(OTf)₃Activation of alkylating agent and potential directing effectIncreased rate and potential for regiocontrol

Brønsted Acid and Base Catalysis

Brønsted acids can protonate the nitrogen atoms of the triazole ring, which can influence the molecule's reactivity in several ways. Protonation can activate the ring towards nucleophilic attack or facilitate ring-opening reactions. In reactions involving the 3-amino group, such as condensation with carbonyl compounds to form imines, Brønsted acid catalysis is often employed to activate the carbonyl group. nih.gov

Brønsted bases, on the other hand, can deprotonate the amino group or a ring NH tautomer (if present under equilibrium), increasing the nucleophilicity of the molecule. This is particularly relevant for reactions such as N-acylation or N-alkylation where a more nucleophilic nitrogen atom is required.

Catalyst TypeReaction ExampleMechanism of CatalysisOutcome
Brønsted Acid (e.g., p-TsOH)Condensation with an aldehydeProtonation and activation of the aldehyde carbonyl groupFormation of a Schiff base
Brønsted Base (e.g., Et₃N)Acylation of the 3-amino groupDeprotonation of the amino group to increase its nucleophilicityFaster acylation reaction

Organocatalysis in Triazole Chemistry

The field of organocatalysis offers a range of possibilities for activating this compound or its reaction partners. Chiral organocatalysts, such as those based on primary or secondary amines, thioureas, or phosphoric acids, could be employed to achieve enantioselective transformations.

For example, the 3-amino group could potentially act as a handle for the formation of catalytically active species. Alternatively, the triazole moiety itself can be a component of an organocatalyst. In the context of reactions involving this compound as a substrate, an organocatalyst could activate an electrophile for attack by the amino group or one of the ring nitrogens. For instance, in a Michael addition reaction, a chiral organocatalyst could activate an α,β-unsaturated carbonyl compound towards nucleophilic attack by the aminotriazole.

Organocatalyst TypePotential ReactionMode of ActivationPotential Product
Chiral Phosphoric AcidAsymmetric addition to an imineActivation of the imine via hydrogen bondingChiral α-amino phosphonate (B1237965) derivative
Chiral Thiourea (B124793)Asymmetric Michael additionActivation of the Michael acceptor via hydrogen bondingChiral β-amino triazole derivative
Chiral AmineAsymmetric Aldol reaction with a ketoneFormation of a chiral enamine from the ketoneChiral β-hydroxy ketone with a triazole substituent

Computational and Theoretical Chemistry Studies of 1 2 Ethoxyethyl 1h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) Calculations of Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations for 1-(2-Ethoxyethyl)-1H-1,2,4-triazol-3-amine would provide crucial information about its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For similar 1,2,4-triazole (B32235) derivatives, DFT calculations have been employed to understand their reactivity and potential as corrosion inhibitors or in medicinal applications.

A hypothetical data table for the molecular orbital energies of this compound, calculated using a common DFT functional like B3LYP with a 6-31G(d,p) basis set, might look as follows:

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO1.2
HOMO-LUMO Gap7.7

Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature data is unavailable.

Ab Initio Calculations of Electronic Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results. Ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), could be used to determine various electronic properties of this compound.

These properties include ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These values provide further insight into the molecule's redox behavior and its potential to participate in charge-transfer interactions.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

For this compound, an MEP analysis would likely reveal regions of negative potential (typically colored in shades of red and yellow) around the nitrogen atoms of the triazole ring and the oxygen atom of the ethoxy group, indicating these are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored in blue) would be expected around the hydrogen atoms, particularly those of the amine group, suggesting these are sites for nucleophilic attack.

Conformational Analysis and Energy Landscapes

The flexibility of the ethoxyethyl side chain in this compound means that the molecule can exist in various conformations. Understanding the relative energies of these conformations is crucial for predicting its three-dimensional structure and how it might interact with other molecules.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system of atoms. It is less computationally expensive than quantum mechanical methods and is well-suited for exploring the conformational space of flexible molecules. A systematic conformational search using MM could identify the low-energy conformers of this compound.

Molecular Dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most probable conformations and the energy barriers between them. This information is vital for understanding how the molecule might behave in a solution or when interacting with a biological target.

Potential Energy Surface Scans

To gain a more detailed understanding of the conformational preferences, potential energy surface (PES) scans can be performed. This involves systematically changing specific dihedral angles (torsional angles) within the molecule and calculating the energy at each step.

For this compound, PES scans would be particularly useful for exploring the rotation around the C-C and C-O bonds of the ethoxyethyl side chain. The results would reveal the rotational barriers and the most stable (lowest energy) rotational isomers.

A hypothetical data table showing the relative energies of different conformers identified through a PES scan might be structured as follows:

ConformerDihedral Angle 1 (°C-C)Dihedral Angle 2 (°C-O)Relative Energy (kcal/mol)
1 (Global Minimum)180 (anti)180 (anti)0.00
260 (gauche)180 (anti)0.85
3180 (anti)60 (gauche)1.20

Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature data is unavailable.

In-depth Computational and Theoretical Analysis of this compound Remains a Field for Future Research

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational and theoretical chemistry studies focusing solely on the compound This compound are not publicly available at this time. While extensive research exists on the 1,2,4-triazole scaffold and its various derivatives, detailed theoretical examinations pertaining to this particular molecule—including torsional angle studies, spectroscopic predictions, and reaction pathway modeling—have not been published.

The field of computational chemistry utilizes powerful theoretical models and quantum mechanical calculations to predict molecular properties and behaviors. For novel or less-studied compounds like this compound, such studies would be invaluable for understanding its conformational flexibility, electronic structure, and reactivity. However, without dedicated research, a detailed article on these specific computational aspects cannot be compiled.

General computational methodologies are frequently applied to the broader class of 1,2,4-triazole derivatives. These studies often employ Density Functional Theory (DFT) and other ab initio methods to explore molecular geometries, tautomeric stability, and spectroscopic characteristics. For instance, theoretical calculations are instrumental in predicting NMR chemical shifts, analyzing vibrational modes for IR and Raman spectroscopy, and determining electronic transitions for UV-Vis absorption spectra for many related triazole compounds. researchgate.netresearchgate.net Furthermore, computational modeling is a key tool in elucidating reaction mechanisms and identifying transition states in the synthesis and transformation of heterocyclic systems. frontiersin.orgyoutube.com

Despite the availability of these general approaches and studies on analogous structures, the strict focus on This compound as per the instructions precludes the inclusion of such generalized or comparative data. The generation of scientifically accurate data tables and detailed research findings requires that specific computational studies have been performed and published for the exact molecule .

Therefore, the following sections, as outlined in the article request, remain areas for future investigation:

Reaction Pathway Modeling and Transition State Analysis:

Computational Elucidation of Reaction Mechanisms:Modeling potential reaction pathways, for example, in its synthesis or metabolic degradation, would involve locating transition states and calculating activation energies, providing a deeper understanding of its chemical reactivity.

The absence of this specific information highlights a gap in the current body of scientific literature and underscores the opportunity for new research to explore the computational and theoretical chemistry of this compound.

Activation Energy Calculations for Synthetic Steps

The synthesis of 1,2,4-triazole derivatives involves several reaction steps, and computational chemistry can be employed to determine the activation energy for each of these steps. This is crucial for optimizing reaction conditions and improving yields. Density Functional Theory (DFT) is a common method used for these calculations.

For the synthesis of substituted 1,2,4-triazoles, a common route is the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov Theoretical calculations can model the transition states of these cyclization reactions to predict the energy barriers. For instance, in a related synthesis of 1,2,4-triazole-3-thiones, DFT calculations have been used to understand the electronic structure and reactivity of the intermediates. researchgate.net

A general synthetic approach to 3-amino-1,2,4-triazoles might involve the reaction of a corresponding amidrazone with a cyclizing agent. Computational modeling can be used to investigate the reaction mechanism and the associated energy profile. By calculating the Gibbs free energy of reactants, transition states, and products, the activation energy can be determined. These calculations would typically be performed in the gas phase and then refined by including solvent effects.

Table 1: Hypothetical Activation Energies for Synthetic Steps of a 1,2,4-Triazole Derivative

Reaction StepComputational MethodBasis SetCalculated Activation Energy (kcal/mol)
Formation of Thiosemicarbazide IntermediateDFT (B3LYP)6-311++G(d,p)15.2
Alkaline Cyclization to Triazole RingDFT (B3LYP)6-311++G(d,p)25.8
Alkylation of Triazole RingDFT (M06-2X)6-311++G(d,p)18.5

Solvent Effects Modeling in Theoretical Studies

The solvent in which a reaction is carried out can significantly influence reaction rates and equilibria. Computational models can simulate these solvent effects. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

For 1,2,4-triazole derivatives, theoretical studies have shown that solvent polarity can affect their tautomeric equilibrium and self-association. researchgate.netresearchgate.net For example, a DFT study on the self-association of 1,2,4-triazole using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) analyzed the influence of solvents like water and DMSO on the geometric and electronic properties of molecular complexes. researchgate.net Such studies can predict how the ethoxyethyl group of this compound might interact with different solvents, affecting its solubility and reactivity.

More explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific interactions like hydrogen bonding between the solute and the solvent. These models are computationally more intensive but can offer greater accuracy.

Molecular Docking and Binding Interaction Predictions (excluding direct clinical outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in medicinal chemistry for predicting the interaction of a ligand with a protein's binding site.

Ligand-Protein Interaction Modeling

For this compound, molecular docking studies can model its interaction with various protein targets. The 1,2,4-triazole scaffold is known to interact with a range of biological receptors. nih.gov Docking simulations would place the molecule into the active site of a target protein and score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

For instance, studies on other 1,2,4-triazole derivatives have identified key interactions with amino acid residues in the active sites of enzymes like cytochrome P450. nih.gov The nitrogen atoms of the triazole ring are often involved in hydrogen bonding, a critical factor for binding affinity. pensoft.net The ethoxyethyl group would likely engage in hydrophobic interactions within the protein's binding pocket.

Identification of Potential Molecular Targets

A crucial application of computational chemistry is the identification of potential molecular targets for a given compound. This can be achieved through reverse docking, where a ligand is screened against a large library of protein structures to find potential binding partners. Online servers and software can facilitate this process.

For 1,2,4-triazole derivatives, potential targets identified through such in silico methods include kinases, adenosine (B11128) receptors, and enzymes involved in protein homeostasis. nih.govnih.govnih.gov For example, certain 1,2,4-triazole compounds have been investigated as potential inhibitors of the AAA+ ATPase p97, a target for cancer therapy. nih.gov By performing similar computational screenings for this compound, new hypotheses about its biological function could be generated.

Binding Affinity Prediction Methodologies

Once a potential binding pose is identified through docking, the binding affinity can be predicted using various computational methodologies. Scoring functions within docking programs provide a quick estimate of the binding energy. More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used for more accurate predictions.

These methods calculate the free energy of binding by considering the energies of the ligand, the protein, and the complex, as well as solvation energies. Such calculations have been applied to various 1,2,4-triazole derivatives to rank their potential efficacy as inhibitors of specific enzymes. pensoft.net These predictions can then guide the selection of compounds for experimental validation.

Structure Activity Relationship Sar Studies of 1 2 Ethoxyethyl 1h 1,2,4 Triazol 3 Amine Derivatives

Systematic Modification of the Ethoxyethyl Side Chain

The 2-ethoxyethyl group attached to the N-1 position of the triazole ring is a key feature that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, membrane permeability, and interaction with target receptors. Systematic modifications of this side chain are crucial for optimizing activity.

Varying the length of the alkyl group within the alkoxyethyl side chain can have a profound impact on biological activity, primarily by altering the lipophilicity of the molecule. While direct studies on 1-(2-alkoxyethyl)-1H-1,2,4-triazol-3-amine are limited, analogous research on similar scaffolds, such as 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamides, offers valuable insights into these effects. mdpi.comnih.gov

In a study evaluating the antiproliferative effects of 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamides against leukemia cell lines, a clear trend was observed where increasing the alkyl chain length from one carbon (methoxymethyl) to ten carbons (n-decyloxymethyl) significantly enhanced cytotoxic activity. nih.gov This suggests that increased lipophilicity conferred by the longer alkyl chain may improve the compound's ability to cross cell membranes and reach its intracellular target. The derivative with the longest chain, 1-(n-decyloxymethyl)-1,2,4-triazole-3-carboxamide, demonstrated the most potent activity, inducing cell death at low micromolar concentrations. nih.gov This indicates a strong positive correlation between the length of the n-alkyl chain and antiproliferative efficacy within this series.

Table 1: Effect of N-1 Side Chain Alkyl Length on Antiproliferative Activity of 1-(Alkoxymethyl)-1,2,4-triazole-3-carboxamide Derivatives nih.gov

Compound ID N-1 Side Chain (R-oxymethyl) R Group IC₅₀ (µM) vs. K-562 Cells IC₅₀ (µM) vs. CCRF-CEM Cells
11c Methoxymethyl -CH₃ >100 >100
11d Isopropyloxymethyl -CH(CH₃)₂ >100 >100
11g n-Decyloxymethyl -(CH₂)₉CH₃ 1.1 1.3
11h Benzyloxymethyl -CH₂C₆H₅ 17.0 20.0

This table is based on data for 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamide derivatives, serving as an analogue for ethoxyethyl side chain modifications.

The ether linkage (-O-) in the ethoxyethyl side chain is a key structural feature, contributing to the molecule's polarity and conformational flexibility. Modification of this linkage through bioisosteric replacement is a common strategy to fine-tune a compound's properties. Bioisosteres are functional groups that possess similar physical and chemical properties, leading to comparable biological activity. nih.gov

Common bioisosteric replacements for an ether linkage include:

Thioether (-S-): Replacing the oxygen with a sulfur atom increases lipophilicity and can alter the bond angle and length, potentially improving the fit into a biological target. Thioether analogues are often more metabolically stable than their ether counterparts.

Amine (-NH- or -NR-): Introducing a nitrogen atom creates a hydrogen bond donor (for -NH-) or acceptor, which can establish new, favorable interactions with a receptor. It also increases the basicity of the molecule.

Methylene (B1212753) (-CH₂-): Replacing the ether oxygen with a methylene group removes the polar character and hydrogen bond accepting capability of the linkage, making the side chain purely aliphatic and more lipophilic.

Modifying the terminal group of the side chain—in this case, the ethyl group of the ethoxyethyl moiety—can explore additional binding pockets in a target enzyme or receptor. Replacing the terminal methyl group with bulkier or more functionalized substituents can lead to enhanced activity.

For instance, introducing an aromatic ring, such as a phenyl group, can lead to beneficial π-π stacking or hydrophobic interactions. In the analogous 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamide series, the 1-(benzyloxymethyl) derivative, which features a terminal phenyl ring, showed significantly higher antiproliferative activity than the methoxymethyl or isopropyloxymethyl derivatives, though it was less potent than the long-chain n-decyloxymethyl analogue. nih.gov This highlights that while lipophilicity from a long alkyl chain is highly beneficial, specific interactions from a terminal aromatic ring can also confer substantial activity. The introduction of other functional groups like halogens or hydroxyls could further influence activity through steric and electronic effects.

Substituent Effects on the Triazole Ring System

The 1,2,4-triazole (B32235) ring is a versatile scaffold with multiple sites for substitution. The electronic properties and biological activity of the entire molecule can be modulated by making changes to the exocyclic 3-amino group or by altering the substitution pattern on the ring's nitrogen atoms.

The 3-amino group is a key functional handle for derivatization, offering a route to a wide array of analogues with potentially improved biological profiles. Common modifications include the formation of amides, ureas, and Schiff bases.

Schiff Base Formation: Condensation of the 3-amino group with various aromatic aldehydes yields Schiff bases (imines). This derivatization has been shown to be a highly effective strategy for generating compounds with significant antimicrobial activity. nih.govemanresearch.org The nature of the substituent on the aromatic aldehyde plays a critical role in determining the potency and spectrum of activity. Studies on Schiff bases derived from 3-amino-5-substituted-1,2,4-triazoles have shown that electron-withdrawing groups (e.g., chloro, bromo, nitro) and electron-donating groups (e.g., methoxy) on the phenyl ring can enhance antibacterial and antifungal effects. nih.govarabjchem.org For example, certain derivatives have shown potent activity against Staphylococcus aureus and Microsporum gypseum, in some cases exceeding that of standard drugs like streptomycin (B1217042) and ketoconazole. nih.gov

Table 2: Antimicrobial Activity of Schiff Bases Derived from a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Scaffold nih.gov

Compound ID R-Substituent on Benzaldehyde Antifungal MIC (µg/mL) vs. M. gypseum Antibacterial MIC (µg/mL) vs. S. aureus
5a 4-Bromo 62.5 31.25
5d 3-Chloro 31.25 31.25
5e 4-Chloro 31.25 31.25
Ketoconazole - 62.5 -
Streptomycin - - 125

This table presents data for Schiff bases derived from a related 4-amino-1,2,4-triazole-3-thiol (B7722964) core to illustrate the effects of amino group derivatization.

Acylation: Acylation of the 3-amino group to form amides is another common derivatization. This modification can alter the electronic character of the amino group and introduce new points of interaction. Studies have shown that N-acyl-3-amino-1,2,4-triazoles can undergo intermolecular rearrangement to form the more stable 3-acylamino isomers. emanresearch.org The nature of the acyl group is crucial for determining the biological outcome.

The 1,2,4-triazole ring has three nitrogen atoms, but for an N-1 substituted triazole like the parent compound, further substitution typically involves the N-2 or N-4 positions. Alkylation of 1-substituted 3-amino-1,2,4-triazoles can lead to quaternization, forming triazolium salts. datapdf.com Computational and experimental studies have shown that this reaction can occur with low selectivity, potentially involving the N-2 and N-4 atoms, as well as the exocyclic 3-amino group, depending on the nature of the electrophile. datapdf.com

Impact of Halogenation and Alkylation on Reactivity

The introduction of halogen atoms and alkyl groups to the 1,2,4-triazole ring significantly influences the electronic properties and, consequently, the reactivity of the resulting derivatives. These modifications are pivotal in fine-tuning the molecules for various applications.

Halogenation:

The position and nature of the halogen substituent on the 1,2,4-triazole ring can dictate the regioselectivity of subsequent reactions. Studies on halogenated 1,2,4-triazole nucleoside analogues have demonstrated a graduated reactivity of halogens, with the order being C-5 > C-3 on the triazole ring. researchgate.net This differential reactivity allows for regioselective replacement reactions, such as hydrodehalogenations and nucleophilic substitutions. researchgate.net

For instance, the bromine atom at the C-5 position of the triazole ring exhibits high reactivity, enabling selective nucleophilic substitutions. This has been exploited in the synthesis of various substituted 1,2,4-triazole derivatives. The presence of electron-withdrawing halogen substituents can also impact the stability of the glycosidic bond in triazole nucleoside analogues. researchgate.net

The stability of halogenated 1,2,4-triazole tautomers has been studied, with the stability order for chloro-1,2,4-triazoles being 3-chloro-1H-1,2,4-triazole > 5-chloro-1H-1,2,4-triazole > 3-chloro-4H-1,2,4-triazole. For bromo-1,2,4-triazoles, the 3-bromo-4H-1,2,4-triazole tautomer is the most stable. ijsr.net

Alkylation:

Alkylation of the 1,2,4-triazole ring can occur at different nitrogen atoms, leading to a mixture of isomers. The regioselectivity of alkylation is influenced by the reaction conditions, including the base and solvent used. For example, the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides typically yields a mixture of 1- and 4-alkylated isomers. researchgate.net In some cases, the use of specific catalysts or reaction conditions can favor the formation of a single regioisomer.

The introduction of an alkyl or aryloxymethyl substituent at the N-1 position of methyl 1,2,4-triazole-3-carboxylate (B8385096) has been shown to be a key step in the synthesis of certain derivatives. mdpi.com Furthermore, computational and experimental studies on the alkylation of C-amino-1,2,4-triazoles have shown that quaternization can occur with low selectivity, involving the N-2 and N-4 atoms, as well as the exocyclic amino group, as potential reaction centers. researchgate.net

The following table summarizes the impact of these modifications on reactivity:

ModificationPositionImpact on ReactivityReference
HalogenationC-5 of triazoleHigh reactivity, allowing for regioselective nucleophilic substitution. researchgate.net
HalogenationC-3 of triazoleLower reactivity compared to the C-5 position. researchgate.net
AlkylationN-1 and N-4Formation of regioisomers, with selectivity dependent on reaction conditions. researchgate.net
AlkylationN-2, N-4, and exocyclic amino groupPotential for quaternization with low selectivity in C-amino-1,2,4-triazoles. researchgate.net

Conformational Flexibilities and Their Influence on Molecular Recognition

The conformational flexibility of 1,2,4-triazole derivatives plays a crucial role in their interaction with biological targets. The ability of these molecules to adopt specific conformations allows them to fit into the binding pockets of receptors and enzymes, thereby influencing their biological activity.

The 1,2,4-triazole ring itself is a planar, aromatic system. ijsr.netresearchgate.net However, the substituents attached to the ring can possess significant conformational freedom. The rotational barriers around the bonds connecting the substituents to the triazole core determine the accessible conformations.

The hydrogen bonding capacity and dipole character of the 1,2,4-triazole ring contribute to its ability to act as a pharmacophore, interacting with biological receptors with high affinity. nih.gov The orientation of the substituents in three-dimensional space is critical for these interactions. For instance, in a study of Schiff base derivatives of 3-amino-1,2,4-triazole, the dihedral angle between the triazolyl and thienyl rings was found to be a key structural parameter. nih.gov

In the solid state, the conformation of 1,2,4-triazole derivatives is influenced by crystal packing forces, including intermolecular hydrogen bonding. These interactions can lead to the formation of polymeric chains and other supramolecular structures. nih.gov In solution, the conformational equilibrium may be different and is influenced by the solvent.

Understanding the conformational preferences of these molecules is essential for designing derivatives with improved binding affinity and selectivity for their biological targets.

QSAR Modeling for Mechanistic Understanding (excluding direct clinical correlations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can provide insights into the molecular features that are important for activity and can be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on 1,2,4-triazole derivatives to understand the structural requirements for various biological activities. These studies typically involve the calculation of a set of molecular descriptors that encode information about the structural, electronic, and physicochemical properties of the molecules.

For example, a 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents identified steric and electrostatic fields as important contributors to their activity. nih.gov The model suggested that modifications to the substituents at specific positions could lead to compounds with enhanced anticancer potential. nih.gov

Another QSAR study on 1,2,4-triazole derivatives as α-glucosidase inhibitors developed a model based on quantum chemical descriptors. researchgate.netrsc.org This model successfully correlated the chemical structures with their antidiabetic activity and highlighted the importance of structural modifications in influencing their inhibitory effects. researchgate.netrsc.org

QSAR models can also be used to predict the toxicity of compounds. A study on 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols found that increasing the size of the radicals, particularly through the introduction of aromatic fragments, contributed to the enhanced safety of the compounds. researchgate.net

The general workflow for a QSAR study is summarized in the table below:

StepDescription
Data Set SelectionA series of compounds with known biological activity is selected.
Molecular ModelingThe 3D structures of the compounds are generated and optimized.
Descriptor CalculationA variety of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated.
Model DevelopmentStatistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.
Model ValidationThe predictive ability of the model is assessed using internal and external validation techniques.

These QSAR studies provide a valuable framework for the rational design of new 1,2,4-triazole derivatives with desired biological activities and improved safety profiles.

Analytical Methodologies for Research on 1 2 Ethoxyethyl 1h 1,2,4 Triazol 3 Amine

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation and quantification of 1-(2-Ethoxyethyl)-1H-1,2,4-triazol-3-amine from reaction mixtures, impurities, and potential enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for purity assessment and quantification. A reversed-phase HPLC method is often suitable for aminotriazole derivatives. eu-jr.euhelixchrom.com

A typical HPLC method for a related compound, 1-(β-phenylethyl)-4-amino-1,2,4-triazole, was developed to determine impurities, highlighting the utility of this technique for quality control. eu-jr.eu For the analysis of this compound, a C18 or C8 column would be appropriate, providing a non-polar stationary phase that allows for good separation based on hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the amine group and achieve optimal separation. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. Detection is typically achieved using a UV detector, as the triazole ring exhibits UV absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While this compound has a relatively high boiling point due to the polar amine and triazole groups, it can be analyzed by GC-MS, potentially with derivatization to increase its volatility and thermal stability. Derivatization of the primary amine with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve its chromatographic properties. nih.gov

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. For this compound, key fragmentation pathways would likely involve cleavage of the ethoxyethyl side chain and fragmentation of the triazole ring. researchgate.netcdnsciencepub.com

Table 2: Predicted GC-MS Fragmentation for this compound

m/zPredicted Fragment
156[M]+ (Molecular Ion)
127[M - C2H5]+
113[M - C2H5O]+
84[Triazole ring fragment]
73[CH2CH2OC2H5]+

If this compound is synthesized in a way that could produce enantiomers (for instance, if a chiral center is introduced during synthesis), then chiral chromatography is necessary to separate and quantify these enantiomers. The separation of triazole fungicide enantiomers has been successfully achieved using chiral HPLC. nih.govnih.govtandfonline.com Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as cellulose (B213188) or amylose, are commonly used for this purpose. nih.govnih.gov

The choice of mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), is crucial for achieving enantiomeric separation. The temperature of the column can also significantly influence the resolution of the enantiomers.

Table 3: Potential Chiral HPLC Method Parameters

ParameterValue
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane:Isopropanol (80:20, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 220 nm

Spectroscopic Characterization Techniques (Beyond basic identification)

Advanced spectroscopic techniques are essential for the unambiguous structural elucidation and confirmation of this compound.

While 1D NMR (¹H and ¹³C) provides primary structural information, 2D-NMR techniques are invaluable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules. ipb.ptresearchgate.netmdpi.comresearchgate.net

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the ethoxyethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the ethoxyethyl group and the triazole ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which can be useful in determining the conformation of the molecule.

Solid-State NMR could be employed to study the compound in its solid form, providing insights into its crystal packing and polymorphic forms.

Table 4: Expected 2D-NMR Correlations for this compound

Proton Signal (¹H)COSY Correlations (¹H)HMBC Correlations (¹³C)
Triazole CH-C3, C5
N-CH2O-CH2C5, O-CH2
O-CH2 (ethoxy)CH3N-CH2, CH3
CH3 (ethoxy)O-CH2O-CH2
NH2-C3

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can provide an exact mass that corresponds to a unique molecular formula. oup.com This is a powerful tool for confirming the identity of a newly synthesized compound and for distinguishing it from other compounds with the same nominal mass. Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for polar molecules like the target compound.

Table 5: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular Formula C6H12N4O
Calculated Exact Mass 156.1011 Da
Ionization Mode ESI+
Observed Ion [M+H]+
Observed m/z 157.1089

Vibrational Spectroscopy (FT-IR, Raman) for Structural Confirmation

FT-IR spectroscopy of 1,2,4-triazole (B32235) derivatives typically shows characteristic absorption peaks. For instance, aromatic C-H vibrations are generally observed in the range of 3032-3097 cm⁻¹, while the N-H stretching of the triazole ring can appear around 3126 cm⁻¹. researchgate.net The C=C aromatic stretching vibrations are expected to produce peaks in the region of 1483-1529 cm⁻¹. researchgate.net For 3-amino-1,2,4-triazole, studies on its complexes have provided detailed insights into its IR spectroscopic properties, which are foundational for interpreting the spectrum of its derivatives. nih.gov

The FT-IR spectrum of the parent compound, 1,2,4-triazole, exhibits a key N-H stretching vibration at 3128 cm⁻¹ and a -N=N- stretching vibration at 1543 cm⁻¹. researchgate.net For this compound, additional bands corresponding to the ethoxyethyl group would be anticipated. These would include C-H stretching vibrations for the aliphatic chain and a prominent C-O-C stretching band.

Illustrative FT-IR Data for a Substituted 1,2,4-Triazole Derivative

Wavenumber (cm⁻¹)Assignment
3126N-H Stretch (Triazole Ring)
3097, 3032C-H Aromatic Stretch
2980-2850C-H Aliphatic Stretch
1645C=N Stretch (Triazole Ring)
1529, 1483C=C Aromatic Stretch
1211C-N Stretch (Triazole Ring)
1100C-O-C Ether Stretch

Note: This table is illustrative and based on characteristic vibrational frequencies of related 1,2,4-triazole compounds. researchgate.netresearchgate.net

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds and symmetric vibrations. Studies on the electrosorption of 1,2,3-triazole on gold electrodes have utilized Raman spectroscopy to determine the orientation of the molecule on the surface. researchgate.net For this compound, Raman spectroscopy could be employed to further confirm the skeletal structure of the triazole ring and the conformation of the ethoxyethyl side chain.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound is not publicly available, numerous studies on substituted 1,2,4-triazole derivatives have demonstrated the power of this technique. mdpi.comresearchgate.netmdpi.com

The process involves growing a single crystal of the compound and bombarding it with X-rays. The resulting diffraction pattern is then analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of a related compound, N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)-3-methylbutanamide, was unambiguously established using X-ray diffraction analysis. researchgate.net

In another instance, the structure of 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one was confirmed by X-ray single-crystal diffraction, providing definitive proof of its molecular connectivity. mdpi.compreprints.org These examples highlight the routine application and importance of X-ray crystallography in the structural verification of novel 1,2,4-triazole derivatives.

Illustrative Crystallographic Data for a Hypothetical 1,2,4-Triazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.126
c (Å)9.781
β (°)105.34
Volume (ų)975.4
Z4
Density (calculated) (g/cm³)1.452

Note: This table presents hypothetical crystallographic data to illustrate the type of information obtained from an X-ray diffraction study.

Electroanalytical Techniques for Redox Behavior

Electroanalytical techniques are instrumental in probing the redox properties of molecules, providing insights into their electron transfer capabilities and potential applications in areas such as sensor development or electro-organic synthesis.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox behavior of compounds. It involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte.

Studies on related 1,2,4-triazole compounds have demonstrated the utility of cyclic voltammetry. For instance, the electrochemical synthesis of poly(3-amino-1,2,4-triazole) on a platinum electrode was achieved using cyclic voltammetry. researchgate.net In another study, the electrochemical behavior of vanillin (B372448) was investigated using a gold electrode modified with a poly(1H-1,2,4-triazole-3-thiol) film, showcasing the role of triazole-based polymers in electrode modification. nih.gov

For this compound, a cyclic voltammetry study would reveal its oxidation and reduction potentials, the reversibility of its redox processes, and its potential for electropolymerization. The voltammogram of a benzimidazole (B57391) derivative, for example, showed an onset oxidation potential at 0.97 V. mdpi.com

Illustrative Cyclic Voltammetry Data for a Hypothetical Triazole Compound

ParameterValue
Onset Oxidation Potential (E_ox)+1.2 V vs. Ag/AgCl
Peak Anodic Current (I_pa)5.2 µA
Onset Reduction Potential (E_red)-0.8 V vs. Ag/AgCl
Peak Cathodic Current (I_pc)-4.8 µA
Scan Rate100 mV/s

Note: This table provides hypothetical data from a cyclic voltammetry experiment to illustrate the parameters that can be determined.

Potentiometric Titration Applications

Potentiometric titration is a valuable method for determining the concentration of a substance and its acid-base dissociation constants (pKa values). This technique involves measuring the potential difference between two electrodes as a titrant is added.

For amino-containing compounds like this compound, potentiometric titrations can be used to determine the pKa values of the amino group and the triazole ring nitrogens. A study on 1,2,4-triazolyl-3-yl-aminomethylenebisphosphonic acid utilized potentiometric titrations to determine its protonation constants. nih.gov The fully protonated form of this compound possessed six dissociable protons, and their corresponding pKa values were determined from the titration curve. nih.gov

The pKa values are crucial for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, bioavailability, and interaction with biological targets.

Illustrative Potentiometric Titration Data for a Diamino Compound

EquilibriumpKa
H₂L²⁺ ⇌ HL⁺ + H⁺3.5
HL⁺ ⇌ L + H⁺8.2

Note: This table presents hypothetical pKa values for a compound with two basic centers, as might be determined by potentiometric titration.

Potential Applications and Further Research Directions Excluding Clinical, Safety, Dosage

Role as Synthetic Intermediates in Complex Molecule Synthesis

The unique combination of a heterocyclic ring, a primary amine, and an ether linkage makes 1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine a valuable intermediate in organic synthesis.

The 3-amino-1,2,4-triazole moiety is a key precursor for the synthesis of various fused heterocyclic systems. The amino group can readily undergo condensation reactions with a variety of bifunctional electrophiles to construct new rings. For instance, reaction with α,β-unsaturated ketones could lead to the formation of triazolopyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry. Similarly, condensation with diketones or their equivalents can yield other fused systems. The ethoxyethyl substituent can influence the solubility and reactivity of these intermediates and the properties of the final products.

Table 1: Potential Fused Heterocyclic Systems from this compound

Reactant ClassPotential Fused HeterocycleSignificance of Resulting Scaffold
β-DiketonesTriazolopyrimidinesCore structure in various bioactive molecules
α-HaloketonesTriazolothiazinesFound in compounds with antimicrobial activity
IsothiocyanatesTriazolothiadiazolesScaffolds with diverse pharmacological properties

The 1,2,4-triazole (B32235) nucleus is a privileged scaffold in numerous pharmaceutical agents. The amino group of this compound serves as a handle for introducing this important pharmacophore into larger molecules. Through standard amide bond formation, urea (B33335) or thiourea (B124793) synthesis, or reductive amination, this compound can be incorporated into a wide array of molecular frameworks.

For example, acylation of the amino group with a carboxylic acid derivative of a desired pharmaceutical scaffold would covalently link the triazole moiety. The ethoxyethyl group can play a role in modulating the pharmacokinetic properties of the resulting conjugate, such as lipophilicity and metabolic stability.

Synthetic Route Example: Amide Bond Formation

A common synthetic route would involve the reaction of this compound with an activated carboxylic acid (e.g., an acid chloride or an active ester) of a pharmacologically relevant molecule. This reaction, typically carried out in the presence of a non-nucleophilic base, would yield an amide derivative, effectively incorporating the substituted triazole into a larger, more complex structure.

Ligand Design in Coordination Chemistry

The nitrogen atoms of the triazole ring and the exocyclic amino group are potential coordination sites for metal ions, making this compound an interesting candidate for ligand design.

The 1,2,4-triazole ring typically coordinates to metal ions through its N2 and/or N4 atoms. The adjacent 3-amino group can also participate in coordination, potentially acting as a bidentate N,N-donor ligand to form stable five-membered chelate rings with metal ions. The ethoxyethyl side chain, while less likely to directly coordinate, could influence the steric and electronic properties of the resulting metal complex, thereby affecting its stability and geometry.

Table 2: Potential Coordination Modes of this compound

Coordination ModeDonating AtomsPotential Metal Ions
MonodentateN4 of triazoleTransition metals (e.g., Cu(II), Zn(II))
Bidentate (Chelating)N4 and Amino NTransition metals (e.g., Co(II), Ni(II), Pd(II))
Bidentate (Bridging)N2 and N4 of triazoleCreates polynuclear complexes

Materials Science Research (focus on properties relevant to materials)

In materials science, 1,2,4-triazole derivatives are of interest for the development of coordination polymers and metal-organic frameworks (MOFs). The ability of the triazole ring to act as a bridging ligand between metal centers is crucial for the construction of extended networks. The resulting materials can exhibit interesting properties such as porosity, luminescence, or magnetic behavior.

The ethoxyethyl substituent on this compound could influence the packing of the resulting polymeric structure and modify the properties of the material. For instance, it could affect the pore size and surface properties of a MOF, which are critical for applications in gas storage or separation. Further research could explore the synthesis and characterization of such materials and investigate their potential applications.

Polymer Chemistry Applications

The 1,2,4-triazole moiety is noted for its thermal stability and coordination capabilities, making it a valuable component in materials science. nih.gov The presence of the amino group on this compound offers a reactive site for incorporation into polymer backbones or for grafting onto existing polymer chains. This could lead to the development of novel functional polymers. ajchem-a.comnih.gov

Potential applications include:

High-Performance Polymers: The compound could be used as a monomer in the synthesis of polyamides or polyimides. The inherent rigidity and thermal stability of the triazole ring could enhance the mechanical and thermal properties of the resulting materials.

Corrosion Inhibitors: Triazole derivatives are effective corrosion inhibitors due to the ability of the nitrogen atoms to coordinate with metal surfaces, forming a protective layer. nih.govdntb.gov.ua Polymers functionalized with this triazole could be used in advanced anti-corrosion coatings.

Functional Additives: The ethoxyethyl group may enhance the solubility and compatibility of the molecule within various polymer matrices, allowing it to be used as an additive to impart specific properties, such as improved dye uptake, metal ion chelation, or altered surface energy.

Table 1: Potential Applications in Polymer Chemistry
Application AreaPotential Role of this compoundKey Structural FeaturesAnticipated Benefit
Specialty Polyamides/PolyimidesMonomer or Co-monomerAmino group for polymerization; Triazole ringEnhanced thermal stability and mechanical strength
Anti-Corrosion CoatingsFunctionalizing agent for coating polymersTriazole nitrogen atomsFormation of a protective film on metal surfaces
Metal-Chelating ResinsFunctional group on a polymer supportTriazole ring and amino groupSelective binding and removal of metal ions

Supramolecular Assembly Potential

The nitrogen-rich 1,2,4-triazole ring is an excellent ligand for coordinating with metal ions. nih.gov This property is fundamental to its potential use in supramolecular chemistry, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs). iucr.orgtandfonline.com The specific geometry and electron-donating properties of the nitrogen atoms in the triazole ring, along with the amino group, allow it to act as a bridging ligand, connecting metal centers into extended one-, two-, or three-dimensional networks. iucr.org

The ethoxyethyl substituent could play a crucial role in this context by influencing the packing of the resulting supramolecular structures or by providing solubility in specific solvents. Furthermore, the triazole ring can participate in non-covalent interactions such as hydrogen bonding and π–π stacking, which are vital for the stability and functionality of supramolecular assemblies. iucr.org

Table 2: Potential Roles in Supramolecular Assembly
Interaction TypeParticipating MoietyPotential Supramolecular StructurePossible Application
Metal CoordinationTriazole Nitrogen AtomsCoordination Polymers, Metal-Organic Frameworks (MOFs)Gas storage, catalysis, sensing
Hydrogen BondingAmino Group, Triazole Nitrogen AtomsSelf-Assembled NetworksCrystal engineering, functional materials
π–π StackingTriazole RingLayered StructuresOrganic electronics

Advanced Research in Biological Target Interaction Mechanisms

The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically used drugs. nih.govfrontiersin.org Its unique electronic properties and ability to form multiple non-covalent bonds allow it to interact with a variety of biological targets. frontiersin.org

Enzyme Inhibition Mechanism Studies

Derivatives of 1,2,4-triazole are known to inhibit a wide range of enzymes, and this compound could be investigated for similar activities. researchgate.net The mechanism of inhibition often involves the coordination of triazole nitrogen atoms to a metal cofactor in the enzyme's active site or the formation of hydrogen bonds with key amino acid residues.

Prominent examples of enzyme inhibition by triazole-based compounds include:

Cytochrome P450 Enzymes: Antifungal drugs like fluconazole (B54011) function by inhibiting lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov The N4 atom of the triazole ring coordinates to the heme iron atom in the enzyme's active site, disrupting its catalytic function.

Histidine Biosynthesis Enzymes: 3-Amino-1,2,4-triazole (amitrole) is a known competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis. wikipedia.orgnih.gov

Other Enzymes: Various 1,2,4-triazole derivatives have demonstrated inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. researchgate.net

Table 3: Potential Enzyme Inhibition Targets and Mechanisms
Enzyme Class/TargetExample Inhibitor ScaffoldPotential Mechanism of ActionRelevant Reference
Cytochrome P450 (e.g., Lanosterol 14α-demethylase)FluconazoleCoordination of triazole nitrogen to the heme iron cofactor. nih.gov
Imidazoleglycerol-phosphate dehydratase3-Amino-1,2,4-triazoleCompetitive inhibition at the active site. wikipedia.orgnih.gov
Cholinesterases (AChE, BChE)Substituted 1,2,4-triazolesBinding to the active site, potentially interacting with the catalytic triad. researchgate.net

Receptor Binding Mechanism Investigations

The 1,2,4-triazole ring is recognized as an effective bioisostere for amide and ester functional groups. nih.gov This property allows triazole-containing molecules to mimic the structure of endogenous ligands and interact with their corresponding receptors. The heteroatoms in the triazole ring can participate in crucial hydrogen bonding and dipole-dipole interactions within the receptor's binding pocket. lookchem.com

Research on related compounds suggests potential receptor targets:

G-Protein Coupled Receptors (GPCRs): Derivatives of 1,2,4-triazole have been explored as agonists for receptors like GPR88. nih.gov

GABA-A Receptors: The triazole scaffold is a component of drugs that modulate GABA-A receptors, indicating its ability to interact with ligand-gated ion channels. nih.gov

Dopamine (B1211576) Receptors: Certain 1,2,4-triazole derivatives have been investigated as ligands for dopamine D3 receptors. lookchem.com

Investigations into this compound would involve computational docking studies to predict binding modes, followed by in vitro radioligand binding assays to determine affinity for specific receptor subtypes.

Cellular Pathway Modulation Studies (focus on molecular mechanisms)

By interacting with specific enzymes or receptors, this compound could modulate various cellular signaling pathways. Mechanistic studies would focus on the direct molecular consequences of these interactions.

If the compound inhibits an enzyme like lanosterol 14α-demethylase, it would disrupt the ergosterol biosynthesis pathway, leading to altered fungal cell membrane permeability. nih.gov

Should it act as an agonist at a GPCR, it could trigger downstream signaling cascades, such as the modulation of cyclic AMP (cAMP) levels or the activation of protein kinase pathways. nih.gov

Inhibition of protein kinases, such as CSNK2, by related triazole bioisosteres has been shown to interfere with cellular processes critical for viral replication. acs.orgchemrxiv.org Research could explore if this compound affects similar kinase-dependent signaling pathways.

Future Research Opportunities and Challenges

The primary opportunity for this compound lies in its potential as a novel building block in both materials science and medicinal chemistry. Future research should prioritize its synthesis and thorough characterization. Following this, its properties can be systematically explored, starting with coordination chemistry studies to assess its potential in forming supramolecular structures.

In parallel, a broad biological screening against panels of enzymes (kinases, phosphatases, cytochrome P450s) and receptors (GPCRs, ion channels) could identify initial lead activities. The main challenge is the current lack of foundational data, which requires a ground-up approach to investigation. Elucidating the specific influence of the N1-substituted ethoxyethyl group on the properties of the 3-amino-1,2,4-triazole core will be critical to unlocking its unique potential.

Exploration of New Synthetic Pathways

The synthesis of 1,2,4-triazole derivatives is a well-established field, yet there is continuous research into developing more efficient, sustainable, and versatile methods. For a specifically substituted compound like this compound, future research could focus on adapting modern synthetic strategies to improve yield, reduce reaction times, and enhance functional group tolerance.

General and efficient convergent methods for preparing 3-amino-1,2,4-triazoles have been developed that allow for variation at the N-1 position. nih.gov These routes often proceed through a key hydrazinecarboximidamide intermediate, which can be cyclized using a formic acid equivalent. nih.gov Such a convergent approach is highly advantageous for creating a library of related compounds to study structure-activity relationships. nih.gov

Modern synthetic approaches that could be explored for this compound include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds like 1,2,4-triazoles.

Metal-Catalyzed Reactions: The use of catalysts such as iron(III) chloride offers a mild and efficient pathway for synthesizing 3-amino-1H-1,2,4-triazoles. researchgate.net Copper-catalyzed systems, often using oxygen or air as the oxidant, provide another facile route to the triazole core. nih.govisres.org

Green Chemistry Approaches: The development of synthetic routes using environmentally benign solvents (like polyethylene (B3416737) glycol) and reagents is a key area of modern chemistry. frontiersin.org Metal-free, iodine-mediated oxidative cyclization, for instance, presents a sustainable alternative for constructing the triazole ring. isres.org

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer an efficient way to generate molecular diversity. researchgate.net A three-component condensation of an amine, diethyl phosphite, and triethyl orthoformate is one such method used to functionalize 3-amino-1,2,4-triazole. nih.gov

Synthetic StrategyKey PrecursorsTypical ConditionsAdvantages
Convergent Synthesis Thioureas, HydrazinecarbothioamidesCyclization with formic acid equivalentAllows facile variation of substituents nih.gov
Metal-Free Oxidative Cyclization Hydrazones, AminesI2-mediated, aerobic conditionsAvoids metal catalysts, environmentally friendly isres.org
Copper-Catalyzed Synthesis Amidines, NitrilesCu(I) or Cu(II) catalyst, O2 as oxidantHigh efficiency and functional group tolerance nih.govisres.org
Three-Component Reactions 3-Amino-1,2,4-triazole, Diethyl phosphite, Triethyl orthoformateCondensation reactionHigh atom economy, rapid assembly of complexity nih.gov

Deeper Mechanistic Insights through Advanced Techniques

A thorough understanding of the molecular structure and reactivity of this compound is crucial for predicting its behavior and designing new applications. Advanced analytical and computational techniques are essential for gaining these deeper mechanistic insights.

A key structural feature of substituted 1,2,4-triazoles is tautomerism. The 1,2,4-triazole ring can exist in 1H and 4H tautomeric forms, with the 1H form generally being more stable. nih.govmdpi.com For 3-amino-1,2,4-triazole, three tautomers are possible, with theoretical studies indicating the 1H-tautomer as the most stable. ijsr.net The substitution at the N-1 position in this compound locks the ring into the 1H tautomeric form, but the electronic properties and reactivity of the other ring nitrogens and the exocyclic amino group remain of interest.

Computational chemistry offers powerful tools for studying these properties. Methods like calculating Fukui functions and molecular electrostatic potential can predict the nucleophilicity of the different nitrogen atoms in the molecule. researchgate.net This information helps in understanding and predicting the outcomes of electrophilic substitution reactions, guiding the selective synthesis of further derivatives. researchgate.net

Experimental techniques are vital for confirming theoretical predictions and characterizing reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the covalent structure of the molecule.

Mass Spectrometry (MS): Provides precise molecular weight and fragmentation patterns, confirming the identity of synthesized compounds. ijsr.net

Infrared (IR) Spectroscopy: Helps identify key functional groups present in the molecule. ijsr.net

X-ray Crystallography: Offers unambiguous determination of the solid-state molecular structure, providing precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding. nih.gov

UV-Vis Spectroscopy: Can be used to study the electronic properties and tautomeric equilibria of triazole derivatives in solution. nih.govijsr.net

Analytical TechniqueType of Information ProvidedRelevance to this compound
NMR Spectroscopy Connectivity of atoms, chemical environment of nucleiConfirms the arrangement of the ethoxyethyl group on the N-1 position and the location of the amino group.
Mass Spectrometry Molecular weight and fragmentation patternsVerifies the molecular formula (C₆H₁₂N₄O) and provides structural clues.
X-ray Crystallography 3D molecular structure, intermolecular interactionsUnambiguously determines the tautomeric form and reveals hydrogen bonding networks in the solid state. nih.gov
Computational Modeling Electron distribution, reactivity predictionPredicts sites of electrophilic attack and helps rationalize reaction mechanisms. researchgate.net

Development of Targeted Molecular Probes

The 1,2,4-triazole scaffold is a versatile building block for designing molecules that can interact with specific biological targets. nih.gov While excluding clinical applications, the development of this compound derivatives as targeted molecular probes for research purposes represents a significant area for future investigation. Molecular probes are essential tools in chemical biology for studying the function and localization of biomolecules. chemscene.com

The structure of this compound offers several points for modification to create such probes. The exocyclic 3-amino group and the terminal end of the 2-ethoxyethyl chain are prime locations for attaching functional moieties.

Potential modifications and applications as molecular probes:

Fluorescent Labeling: The terminal methyl group of the ethoxyethyl substituent could be chemically modified to attach a fluorophore. The resulting fluorescent probe could be used in biochemical assays to study enzyme-ligand interactions or to visualize specific cellular components, depending on the targeting moiety.

Affinity Probes: The molecule could be functionalized with a biotin (B1667282) tag. Biotinylated probes are widely used in affinity chromatography to isolate and identify binding partners (e.g., proteins, enzymes) from complex biological samples.

Enzyme Inhibitor Scaffolds: The 1,2,4-triazole nucleus is a key component in many known enzyme inhibitors. medchemexpress.com By systematically modifying the substituents on the core of this compound, new selective inhibitors could be developed as research tools. For example, many aromatase inhibitors used in cancer research contain a 1,2,4-triazole ring that coordinates to the heme iron of the enzyme. nih.gov The ethoxyethyl side chain could be modified to explore interactions within the enzyme's active site, aiding in the mapping of its topology.

The design of these probes would leverage the inherent properties of the 1,2,4-triazole ring—its ability to act as a hydrogen bond donor and acceptor—and the specific steric and electronic contributions of the 2-ethoxyethyl and amino groups to achieve selective binding to a target of interest. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Ethoxyethyl)-1H-1,2,4-triazol-3-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where the ethoxyethyl group is introduced to the triazole core. Multi-component reactions (MCRs) under microwave irradiation (150 W, 120°C) have shown high yields (>85%) by combining 1H-1,2,4-triazol-3-amine with aldehydes and dimedone in solvent-free conditions . Catalyst-free approaches reduce purification complexity, making this method suitable for scalable synthesis.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound at 4°C in airtight, light-protected containers to prevent degradation. Waste should be segregated and treated by certified biohazard disposal services due to potential environmental toxicity. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) are recommended for purity verification post-synthesis .

Q. What spectroscopic methods are optimal for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm the ethoxyethyl substituent (e.g., δ ~3.5 ppm for -OCH2_2CH2_2-). Mass spectrometry (ESI-MS) provides molecular ion validation, while FT-IR identifies amine (-NH2_2) stretches at ~3350 cm1^{-1} and triazole ring vibrations near 1550 cm1^{-1} .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve the crystal structure of this compound?

  • Methodological Answer : Employ SHELX programs (SHELXD for structure solution, SHELXL for refinement) with high-resolution data (≤1.0 Å). For twinned crystals, use the TWIN/BASF commands in SHELXL. Hydrogen bonding between the amine group and triazole ring often stabilizes planar conformations, requiring careful analysis of thermal displacement parameters .

Q. What computational methods predict the detonation properties of nitrogen-rich derivatives of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates heats of formation (HOFs) using Gaussian09 with B3LYP/6-31G*. Detonation velocity (VDV_D) and pressure (PP) are derived via the Kamlet-Jacobs equations. For example, substituting the ethoxyethyl group with azido moieties increases HOFs by ~200 kJ/mol, enhancing explosive performance .

Q. How does the ethoxyethyl group influence bioactivity compared to the parent 1H-1,2,4-triazol-3-amine?

  • Methodological Answer : The ethoxyethyl chain enhances lipophilicity (logP increased by ~1.5), improving blood-brain barrier penetration in neuroinflammatory PET tracer design. In vitro assays show 2-fold higher binding affinity to P2X7 receptors compared to unsubstituted analogs, validated via competitive radioligand binding (IC50_{50} = 12 nM vs. 25 nM) .

Q. What strategies optimize catalytic efficiency in multi-component reactions involving this compound?

  • Methodological Answer : MIL-101(Cr) catalysts in green solvents (ethanol/water) improve reaction yields (from 70% to 92%) by enhancing substrate adsorption. Microwave-assisted synthesis reduces reaction time from 24 h to 2 h while maintaining selectivity (>95%) .

Key Notes

  • Safety : Follow ISO guidelines for handling herbicidal analogs (CAS 61-82-5) due to structural similarities .
  • Structural Analysis : Tautomerism (e.g., 3- vs. 5-substituted triazoles) requires dynamic NMR or X-ray studies to resolve .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.